molecular formula C₁₂H₁₅FIN₃O₄ B1140316 5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine CAS No. 61787-05-1

5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine

Cat. No.: B1140316
CAS No.: 61787-05-1
M. Wt: 411.17
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-isopropylidenecytidine typically involves multiple steps, starting from a suitable nucleoside precursor. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using isopropylidene groups to form 2’,3’-O-isopropylidene derivatives.

    Introduction of Fluorine and Iodine: Fluorine and iodine atoms are introduced at the 5’ position through halogenation reactions. This step often involves the use of reagents such as N-iodosuccinimide (NIS) and diethylaminosulfur trifluoride (DAST).

    Deprotection: The isopropylidene groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for 5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-isopropylidenecytidine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through crystallization and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-isopropylidenecytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-iodosuccinimide (NIS): Used for iodination.

    Diethylaminosulfur trifluoride (DAST): Used for fluorination.

    Acidic or Basic Conditions: Used for hydrolysis and deprotection reactions.

Major Products Formed

The major products formed from these reactions include various substituted nucleoside analogs, which can be further utilized in biochemical and pharmacological studies.

Scientific Research Applications

5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-isopropylidenecytidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-isopropylidenecytidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The fluorine and iodine atoms play crucial roles in enhancing the compound’s binding affinity to nucleic acid targets and inhibiting enzymatic processes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-isopropylidenecytidine is unique due to its dual halogenation at the 5’ position, which enhances its chemical stability and biological activity. This dual modification distinguishes it from other nucleoside analogs, making it a valuable tool in biochemical research and potential therapeutic applications .

Properties

IUPAC Name

1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FIN3O4/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)17-4-5(13)9(15)16-11(17)18/h4,6-8,10H,3H2,1-2H3,(H2,15,16,18)/t6-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAZHQCJQUGKRZ-FDDDBJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)F)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=NC3=O)N)F)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FIN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201168019
Record name Cytidine, 5′-deoxy-5-fluoro-5′-iodo-2′,3′-O-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61787-05-1
Record name Cytidine, 5′-deoxy-5-fluoro-5′-iodo-2′,3′-O-(1-methylethylidene)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61787-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytidine, 5′-deoxy-5-fluoro-5′-iodo-2′,3′-O-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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